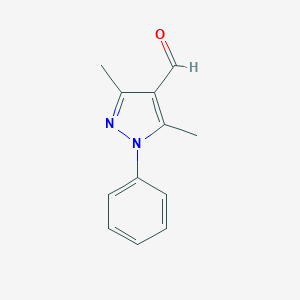

3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde

Description

Properties

IUPAC Name |

3,5-dimethyl-1-phenylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-9-12(8-15)10(2)14(13-9)11-6-4-3-5-7-11/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOMRTQQGXWPTJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CC=CC=C2)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9066756 | |

| Record name | 1H-Pyrazole-4-carboxaldehyde, 3,5-dimethyl-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

23.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26669368 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

22042-79-1 | |

| Record name | 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22042-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole-4-carboxaldehyde, 3,5-dimethyl-1-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022042791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrazole-4-carboxaldehyde, 3,5-dimethyl-1-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Pyrazole-4-carboxaldehyde, 3,5-dimethyl-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.668 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core basic properties of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde, a heterocyclic compound of interest in organic synthesis and medicinal chemistry. This document collates available data on its physicochemical characteristics, synthesis, and spectral properties. While specific biological activity and signaling pathway data for this compound are limited in the current literature, this guide also presents information on the known biological activities of structurally related pyrazole derivatives to provide a contextual framework for future research and development. All quantitative data are summarized in structured tables, and key experimental workflows are detailed and visualized.

Physicochemical Properties

This compound is a beige to buff powder.[1] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₂N₂O | [2] |

| Molecular Weight | 200.24 g/mol | [2] |

| Exact Mass | 200.094963 g/mol | [2] |

| Melting Point | 124-126 °C (397-399 K) | [3] |

| Boiling Point | 337.96°C (rough estimate) | [4] |

| Appearance | Beige to buff powder | [4] |

| Solubility | Soluble in DMSO and Methanol.[5] | |

| pKa | -0.95±0.10 | [4] |

| LogP | 2.30160 | [4] |

| CAS Number | 22042-79-1 | [4] |

Synthesis

The primary method for the synthesis of this compound is the Vilsmeier-Haack reaction.[3] This reaction facilitates the formylation of electron-rich aromatic and heterocyclic compounds.

Experimental Protocol: Vilsmeier-Haack Reaction

A detailed experimental protocol for the synthesis of this compound is as follows[3]:

-

Reagent Preparation: To a cold solution of N,N-dimethylformamide (DMF) (1.46 g, 20 mmol), freshly distilled phosphorous oxychloride (POCl₃) (1.54 g, 10 mmol) is added with stirring over a period of 30 minutes. This forms the Vilsmeier reagent.

-

Reaction Mixture: A solution of 3,5-dimethyl-1-phenyl-1H-pyrazole (1.72 g, 10 mmol) in DMF (15 ml) is added drop-wise to the Vilsmeier reagent while maintaining the temperature between 0-5 °C (273–278 K).

-

Reflux: The resulting mixture is heated under reflux for 1 hour.

-

Quenching and Precipitation: The reaction mixture is then cooled and poured with continuous stirring into crushed ice.

-

Isolation and Crystallization: After 15 minutes, the precipitate is filtered and crystallized from aqueous ethanol to yield needles of this compound. The reported yield is 69%.

Spectroscopic and Crystallographic Data

The structure of this compound has been confirmed by various spectroscopic methods and X-ray crystallography.

NMR Spectroscopy

-

¹H NMR (300.135 MHz, DMSO-d₆, 318 °C): The proton NMR spectrum provides characteristic signals confirming the molecular structure.[2]

Mass Spectrometry

-

Exact Mass: 200.094963 g/mol .[2]

-

MS (ESI): For the related compound 3,5-dimethyl-1-phenyl-1H-pyrazole, the mass spectrum shows m/z = 173 [M+H]⁺.[6]

Crystallographic Data

Crystallographic studies reveal that in the solid state, the five- and six-membered rings of this compound form a dihedral angle of 68.41 (16)°.[3] The aldehyde group is nearly coplanar with the pyrazole ring.[3]

| Crystal Data Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 6.6264 (4) |

| b (Å) | 6.7497 (4) |

| c (Å) | 22.6203 (12) |

| β (°) | 94.785 (5) |

| Volume (ų) | 1008.19 (10) |

| Z | 4 |

Biological Activity of Pyrazole Derivatives

While specific biological activity data for this compound is not extensively reported, the pyrazole scaffold is a well-known pharmacophore present in numerous biologically active compounds. Derivatives of pyrazole have demonstrated a wide range of activities, including antimicrobial, antifungal, and anticancer properties.

Antimicrobial and Antifungal Activity

Numerous studies have reported the antimicrobial and antifungal potential of pyrazole derivatives. The general workflow for evaluating such activity is depicted below.

The following table summarizes the minimum inhibitory concentration (MIC) values for some pyrazole derivatives against various microorganisms. It is important to note that these are not for the title compound but for structurally related molecules.

| Compound Type | Microorganism | MIC (µg/mL) | Reference |

| Pyrazole Carbothioamide Derivatives | A. niger | 15 - 45 | [7] |

| Pyrazole Carbothioamide Derivatives | A. flavus | 25 - 50 | [7] |

| Pyrazole Carbothioamide Derivatives | C. albicans | 60 - 90 | [7] |

| 3,5-diaryl-4,5-dihydro-1H-pyrazole-1-carboximidamides | C. albicans | ≥ 62.5 | [8] |

| 3,5-diaryl-4,5-dihydro-1H-pyrazole-1-carboximidamides | C. lipolytica | ≥ 15.6 | [8] |

Anticancer Activity

Pyrazole derivatives have also been investigated for their cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric in these studies.

| Compound Type | Cell Line | IC₅₀ (µM) | Reference |

| 3,5-diaminopyrazole-1-carboxamide derivative | HePG2 (Liver Cancer) | 6.57 | [1] |

| 3,5-diaminopyrazole-1-carboxamide derivative | HCT-116 (Colon Cancer) | 9.54 | [1] |

| 3,5-diaminopyrazole-1-carboxamide derivative | MCF-7 (Breast Cancer) | 7.97 | [1] |

| 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole | MDA-MB-468 (Breast Cancer) | 14.97 (24h) | [9] |

| Pyrazole carbohydrazide derivative | Ovarian Cancer Cell Line | 8.14 - 8.63 | [10] |

Conclusion

This compound is a readily synthesizable compound with well-defined physicochemical and structural properties. While direct evidence of its biological activity and associated signaling pathways is currently lacking in the scientific literature, the broader family of pyrazole derivatives exhibits significant potential in medicinal chemistry, particularly in the development of antimicrobial, antifungal, and anticancer agents. This guide serves as a foundational resource for researchers interested in exploring the therapeutic potential and mechanistic pathways of this and related pyrazole compounds. Further investigation is warranted to elucidate the specific biological profile of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 22042-79-1 [chemicalbook.com]

- 5. Buy 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde | 25016-12-0 [smolecule.com]

- 6. rsc.org [rsc.org]

- 7. nanobioletters.com [nanobioletters.com]

- 8. Anti-Candida, Anti-Enzyme Activity and Cytotoxicity of 3,5-Diaryl-4,5-dihydro-1H-pyrazole-1-carboximidamides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde

CAS Number: 22042-79-1

This technical guide provides a comprehensive overview of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde, a heterocyclic compound of interest to researchers and professionals in organic synthesis and drug development. This document details its physicochemical properties, synthesis protocols, and structural data.

Physicochemical and Structural Data

This compound is a beige to buff powder.[1] Key quantitative data for this compound are summarized in the tables below.

Table 1: General and Physicochemical Properties

| Property | Value |

| CAS Number | 22042-79-1[1][2][3] |

| Molecular Formula | C₁₂H₁₂N₂O[1][4] |

| Molecular Weight | 200.24 g/mol [1][4] |

| Appearance | Beige to buff powder[1] |

| Melting Point | 125-128 °C[1][3] |

| Boiling Point | 337.96°C (estimate)[1][3] |

| Density | 1.1131 g/cm³ (estimate)[1][3] |

| Water Solubility | 23.1 µg/mL[1] |

| pKa | -0.95±0.10 (Predicted)[1][3] |

Table 2: Crystallographic Data

| Parameter | Value |

| Crystal System | Monoclinic[4] |

| Space Group | P2₁/c |

| a | 6.6264 (4) Å[4] |

| b | 6.7497 (4) Å[4] |

| c | 22.6203 (12) Å[4] |

| β | 94.785 (5)°[4] |

| Volume | 1008.19 (10) ų[4] |

| Z | 4[4] |

| Calculated Density (Dx) | 1.319 Mg m⁻³[4] |

| Temperature | 100 K[4] |

Structurally, the molecule features five- and six-membered rings that form a dihedral angle of 68.41 (16)°.[4] The aldehyde group is nearly coplanar with the pyrazole ring.[4] The three-dimensional structure is stabilized by weak C—H⋯O and C—H⋯π interactions.[4]

Experimental Protocols

Synthesis via Vilsmeier-Haack Reaction

The synthesis of this compound is commonly achieved through the Vilsmeier-Haack reaction.[5][6]

Experimental Procedure:

-

A solution of N,N-dimethylformamide (DMF) (1.46 g, 20 mmol) is cooled.

-

Freshly distilled phosphorous oxychloride (POCl₃) (1.54 g, 10 mmol) is added with stirring over a period of 30 minutes.[4]

-

A solution of 3,5-dimethyl-1-phenyl-1H-pyrazole (1.72 g, 10 mmol) in DMF (15 ml) is added dropwise, maintaining the temperature between 273–278 K.[4]

-

The resulting mixture is heated under reflux for 1 hour.[4]

-

After cooling, the mixture is poured into crushed ice with continuous stirring.[4]

-

After 15 minutes, the precipitate is filtered.

-

The crude product is crystallized from aqueous ethanol to yield the final product.[4]

This procedure yields the product as needles with a reported yield of 69%.[4]

References

An In-depth Technical Guide to 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde

This technical guide provides a comprehensive overview of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde, a heterocyclic aromatic aldehyde of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical structure, physicochemical properties, synthesis, and potential applications.

Chemical Structure and Identification

This compound is characterized by a central pyrazole ring substituted with two methyl groups at positions 3 and 5, a phenyl group at position 1 of the nitrogen, and a carbaldehyde (formyl) group at position 4.

Molecular Formula: C₁₂H₁₂N₂O[1][2][3]

Molecular Weight: 200.24 g/mol [1][3][4]

InChI Key: VOMRTQQGXWPTJK-UHFFFAOYSA-N[1][2][4]

Below is a diagram of the chemical structure generated using the DOT language.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. These properties are crucial for understanding the compound's behavior in various experimental and biological systems.

| Property | Value | Reference |

| Appearance | Beige to buff powder | [1] |

| Melting Point | 128 °C (in Methanol) | [1] |

| Boiling Point | 337.96 °C (estimated) | [1] |

| Density | 1.1131 g/cm³ | [1] |

| Flash Point | 159.4 °C | [1] |

| Water Solubility | 23.1 µg/mL | [1] |

| Vapor Pressure | 8.84E-05 mmHg at 25°C | [1] |

| XLogP3 | 2.3 | [1] |

| PSA (Polar Surface Area) | 34.89 Ų | [1] |

Spectroscopic and Crystallographic Data

Spectroscopic and crystallographic data are essential for the structural elucidation and confirmation of this compound.

3.1. Mass Spectrometry

Predicted collision cross-section (CCS) values provide information about the ion's size and shape in the gas phase.

| Adduct | m/z | Predicted CCS (Ų) | Reference |

| [M+H]⁺ | 201.10224 | 142.4 | [2] |

| [M+Na]⁺ | 223.08418 | 153.0 | [2] |

| [M-H]⁻ | 199.08768 | 147.4 | [2] |

| [M+NH₄]⁺ | 218.12878 | 161.3 | [2] |

| [M+K]⁺ | 239.05812 | 149.5 | [2] |

| [M]⁺ | 200.09441 | 144.6 | [2] |

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectral data has been reported for this compound in DMSO-d₆ as the solvent.[4]

3.3. X-ray Crystallography

The crystal structure of this compound has been determined, revealing key structural features.[6] The five-membered pyrazole ring and the six-membered phenyl ring form a dihedral angle of 68.41(16)°.[6][7] The aldehyde group is nearly coplanar with the pyrazole ring.[6][7]

| Crystal Data Parameter | Value | Reference |

| Crystal System | Monoclinic | [6] |

| Space Group | P2₁/c | [6] |

| a (Å) | 6.6264 (4) | [6] |

| b (Å) | 6.7497 (4) | [6] |

| c (Å) | 22.6203 (12) | [6] |

| β (°) | 94.785 (5) | [6] |

| V (ų) | 1008.19 (10) | [6] |

| Z | 4 | [6] |

Experimental Protocols

4.1. Synthesis via Vilsmeier-Haack Reaction

The synthesis of this compound is commonly achieved through the Vilsmeier-Haack reaction.[8][9] This method involves the formylation of a suitable precursor. A detailed experimental protocol is provided below.[6]

Reagents and Materials:

-

N,N-dimethylformamide (DMF)

-

Phosphorous oxychloride (POCl₃)

-

3,5-dimethyl-1-phenyl-1H-pyrazole

-

Crushed ice

-

Aqueous ethanol

Procedure:

-

To a cold solution of N,N-dimethylformamide (1.46 g, 20 mmol), add freshly distilled phosphorous oxychloride (1.54 g, 10 mmol) with stirring over a period of 30 minutes.

-

Prepare a solution of 3,5-dimethyl-1-phenyl-1H-pyrazole (1.72 g, 10 mmol) in N,N-dimethylformamide (15 ml).

-

Add the pyrazole solution dropwise to the cold DMF/POCl₃ mixture while maintaining the temperature between 273–278 K (0–5 °C).

-

Heat the resulting mixture under reflux for 1 hour.

-

After cooling, pour the reaction mixture with continuous stirring into crushed ice.

-

After 15 minutes, filter the precipitate.

-

Crystallize the crude product from aqueous ethanol to yield needles of this compound.

Yield: 69%[6]

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of the title compound.

Applications in Research and Development

Derivatives of pyrazole are recognized for their wide range of biological activities, making them valuable scaffolds in drug discovery and agrochemical development.[10][11]

-

Pharmaceutical Development: this compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents.[12] Pyrazole-containing compounds have demonstrated anti-inflammatory, analgesic, antibacterial, and anxiolytic properties.[9][12]

-

Agrochemicals: This compound is utilized in the formulation of agrochemicals, acting as a precursor for herbicides and fungicides.[12]

-

Material Science: There is an exploration of its potential in creating novel materials, including dyes, pigments, and polymers with specific thermal and mechanical properties.[12]

While this compound is a versatile building block, there is currently no specific, publicly available information detailing its direct involvement in defined signaling pathways. Its biological effects are typically realized through the activities of the more complex molecules synthesized from it.

References

- 1. echemi.com [echemi.com]

- 2. PubChemLite - this compound (C12H12N2O) [pubchemlite.lcsb.uni.lu]

- 3. This compound [oakwoodchemical.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. This compound | 22042-79-1 [chemicalbook.com]

- 6. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. asianpubs.org [asianpubs.org]

- 10. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemimpex.com [chemimpex.com]

3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde IUPAC name

An In-depth Technical Guide to 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde

Introduction

This compound is a heterocyclic aromatic aldehyde. The pyrazole core is a significant structural motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2][3][4] This compound serves as a versatile synthetic intermediate for the development of more complex, poly-functionalized molecules and novel pharmaceutical agents.[5][6][7] Its synthesis is typically achieved through the Vilsmeier-Haack reaction, a powerful method for the formylation of electron-rich heterocyclic systems.[8][9][10][11]

The preferred IUPAC name for this compound is This compound .[12]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided below.

| Property | Value | Reference |

| IUPAC Name | This compound | [12] |

| CAS Number | 22042-79-1 | [12][13][14][15] |

| Molecular Formula | C₁₂H₁₂N₂O | [12][14][16][17] |

| Molecular Weight | 200.24 g/mol | [12][16] |

| Melting Point | 397–399 K (124-126 °C) | [16] |

| Appearance | Needles (from aqueous ethanol) | [16] |

| SMILES | CC1=NN(C(C)=C1C=O)C1=CC=CC=C1 | [12][17] |

| InChIKey | VOMRTQQGXWPTJK-UHFFFAOYSA-N | [12][17][18] |

Crystallographic Data

X-ray crystallography has been used to determine the three-dimensional structure of the molecule. The aldehyde group is nearly coplanar with the pyrazole ring.[16] The phenyl and pyrazole rings are twisted with respect to each other.[16]

| Crystal Data Parameter | Value |

| Formula | C₁₂H₁₂N₂O |

| Molecular Weight | 200.24 |

| Crystal System | Monoclinic |

| a | 6.6264 (4) Å |

| b | 6.7497 (4) Å |

| c | 22.6203 (12) Å |

| β | 94.785 (5)° |

| Volume | 1008.19 (10) ų |

| Z | 4 |

| Radiation | Mo Kα |

| Temperature | 100 K |

Data sourced from Asiri et al. (2012).[16]

Experimental Protocols

Synthesis via Vilsmeier-Haack Reaction

The synthesis of this compound is efficiently achieved through the Vilsmeier-Haack reaction.[16] This reaction involves the formylation of an electron-rich aromatic ring using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).[8][9][11]

Detailed Methodology:

-

Vilsmeier Reagent Formation: To a cold solution of N,N-dimethylformamide (DMF, 1.46 g, 20 mmol), freshly distilled phosphorus oxychloride (POCl₃, 1.54 g, 10 mmol) is added with stirring over a period of 30 minutes. This in situ reaction forms the electrophilic Vilsmeier reagent (chloroiminium ion).

-

Formylation: A solution of the starting material, 3,5-dimethyl-1-phenyl-1H-pyrazole (1.72 g, 10 mmol) in DMF (15 ml), is added dropwise to the Vilsmeier reagent while maintaining the temperature between 273–278 K (0–5 °C).

-

Reaction Completion: The resulting mixture is heated under reflux for 1 hour.

-

Work-up and Isolation: After cooling, the reaction mixture is poured into crushed ice with continuous stirring.

-

Purification: After 15 minutes, the precipitate is filtered and recrystallized from aqueous ethanol to yield the final product as needles. The reported yield is 69%.[16]

Visualizations

Synthesis Workflow

The following diagram illustrates the experimental workflow for the synthesis of the target compound.

Caption: Experimental workflow for the synthesis of this compound.

Vilsmeier-Haack Reaction Mechanism

The diagram below outlines the plausible mechanism for the formylation of the pyrazole ring.

Caption: Plausible mechanism of the Vilsmeier-Haack reaction for pyrazole formylation.[8][9]

Spectroscopic Data

While detailed spectral data requires access to specialized databases, key parameters from NMR studies have been reported.

| ¹H NMR Spectroscopy Data | |

| Solvent | DMSO-d6 |

| Spectrometer Frequency | 300.135 MHz |

| Temperature | 318 °C |

Data sourced from SpectraBase.[18]

Applications in Drug Development

Pyrazole derivatives are a cornerstone in the development of new therapeutic agents. The functional groups on this compound—specifically the aldehyde—provide a reactive handle for further chemical modifications. This allows for its use as a building block in the synthesis of a diverse array of molecules with potential biological activities, including but not limited to:

The structural motif is present in several marketed drugs, highlighting the pharmaceutical importance of the pyrazole core. Researchers can leverage this scaffold to design and synthesize novel compounds for screening against various disease targets.

References

- 1. researchgate.net [researchgate.net]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. epubl.ktu.edu [epubl.ktu.edu]

- 7. asianpubs.org [asianpubs.org]

- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 9. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. ijpcbs.com [ijpcbs.com]

- 12. This compound | CAS 22042-79-1 [matrix-fine-chemicals.com]

- 13. This compound | 22042-79-1 [chemicalbook.com]

- 14. echemi.com [echemi.com]

- 15. This compound [oakwoodchemical.com]

- 16. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 17. PubChemLite - this compound (C12H12N2O) [pubchemlite.lcsb.uni.lu]

- 18. dev.spectrabase.com [dev.spectrabase.com]

An In-depth Technical Guide to 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde

This technical guide provides a comprehensive overview of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde, a pyrazole derivative of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its physicochemical properties, synthesis protocols, and potential biological relevance.

Physicochemical Properties

This compound, with the chemical formula C12H12N2O, is a beige to buff powder.[1] Its core structure consists of a pyrazole ring substituted with two methyl groups, a phenyl group, and a carbaldehyde group. The molecular structure and properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C12H12N2O[1][2][3] |

| Molecular Weight | 200.24 g/mol [1][2][3] |

| CAS Number | 22042-79-1[1][3] |

| Appearance | Beige to buff powder[1] |

| Melting Point | 128 °C[1] |

| Boiling Point | 337.96°C (estimate)[1] |

| Density | 1.1131 g/cm³[1] |

| Water Solubility | 23.1 µg/mL[1] |

| XLogP3 | 2.3[1] |

Synthesis and Experimental Protocols

The synthesis of pyrazole-4-carbaldehydes is often achieved through the Vilsmeier-Haack reaction.[4][5][6] This reaction involves the formylation of an active hydrogen substrate using a Vilsmeier reagent, which is typically a mixture of a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl3).[5][6]

Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction [2]

This protocol describes the synthesis of the title compound from a precursor, highlighting a specific application of the Vilsmeier-Haack formylation process.

Materials:

-

N,N-dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl3), freshly distilled

-

3,5-dimethyl-1-phenyl-1H-pyrazole (starting material, assumed for a direct formylation)

-

Crushed ice

-

Aqueous ethanol

Procedure:

-

A solution of N,N-dimethylformamide (1.46 g, 20 mmol) is cooled.

-

Freshly distilled phosphorus oxychloride (1.54 g, 10 mmol) is added dropwise with stirring over a period of 30 minutes, maintaining a low temperature to form the Vilsmeier reagent.

-

A solution of 3,5-dimethyl-1-phenyl-1H-pyrazole (1.72 g, 10 mmol) in N,N-dimethylformamide (15 ml) is added drop-wise to the Vilsmeier reagent while maintaining the temperature between 273–278 K (0–5 °C).

-

The resulting mixture is heated under reflux for 1 hour.

-

After reflux, the reaction mixture is cooled and then poured with continuous stirring into crushed ice to precipitate the product.

-

After 15 minutes, the precipitate is filtered.

-

The crude product is crystallized from aqueous ethanol to yield the final product as needles.

Yield: 69%[2]

Biological and Pharmacological Context

Pyrazole derivatives are recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities.[7][8][9] These activities include anti-inflammatory, analgesic, antimicrobial, anticonvulsant, and anticancer properties.[7][8] Specifically, derivatives of 3,5-dimethylpyrazole have been investigated as potential phosphodiesterase type 4 (PDE4) inhibitors, which are relevant for treating inflammatory diseases like asthma and COPD.[7]

The carbaldehyde functional group at the 4-position serves as a versatile synthetic handle for further molecular elaboration, allowing for the creation of diverse libraries of compounds for biological screening. For instance, it can be readily converted into oximes, hydrazones, or other derivatives to explore structure-activity relationships (SAR).[10]

General Workflow for Biological Screening

The following diagram illustrates a typical workflow for assessing the biological activity of a newly synthesized compound like this compound, for example, as an enzyme inhibitor.

References

- 1. echemi.com [echemi.com]

- 2. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 22042-79-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. jocpr.com [jocpr.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. echemi.com [echemi.com]

An In-depth Technical Guide to the Physical Properties of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde

This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols for synthesis, and structural information for 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde, a compound of interest to researchers in medicinal chemistry and organic synthesis.

Physical and Chemical Properties

This compound is a pyrazole derivative with the molecular formula C12H12N2O.[1][2] It presents as a beige to buff powder.[1] The compound's structure, featuring a phenyl ring attached to a dimethyl-pyrazole ring with a carbaldehyde group, gives rise to its specific physicochemical characteristics.

Table of Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C12H12N2O | [1][2] |

| Molecular Weight | 200.24 g/mol | [1][2] |

| Appearance | Beige to buff powder | [1] |

| Melting Point | 128 °C (in Methanol) | [1] |

| 397–399 K (124-126 °C) | [3] | |

| Boiling Point | 337.96 °C (estimate) | [1] |

| Density | 1.1131 g/cm³ | [1] |

| Solubility | Soluble in DMSO and Methanol | [4][5] |

| Water Solubility | 23.1 µg/mL | [1] |

| Flash Point | 159.4 °C | [1] |

| pKa | -0.95 ± 0.10 | [1] |

| Polar Surface Area (PSA) | 34.89 Ų | [1] |

| LogP (XLogP3) | 2.3016 | [1] |

| Vapor Pressure | 8.84 x 10⁻⁵ mmHg at 25°C | [1] |

| Refractive Index | 1.666 (estimate) | [1] |

Structural and Crystallographic Data

The molecular structure of this compound has been determined by X-ray crystallography.[3] The molecule consists of a five-membered pyrazole ring and a six-membered phenyl ring, which are twisted with respect to each other, forming a dihedral angle of 68.41 (16)°.[3] The aldehyde group is nearly coplanar with the pyrazole ring.[3]

The compound crystallizes in a monoclinic system.[3] The crystal structure is stabilized by weak intermolecular C—H⋯O and C—H⋯π interactions.[3]

Table of Crystal Data

| Parameter | Value | Source |

| Crystal System | Monoclinic | [3] |

| 'a' axis | 6.6264 (4) Å | [3] |

| 'b' axis | 6.7497 (4) Å | [3] |

| 'c' axis | 22.6203 (12) Å | [3] |

| Angle β | 94.785 (5)° | [3] |

| Volume | 1008.19 (10) ų | [3] |

| Z (molecules per unit cell) | 4 | [3] |

Experimental Protocols

The primary method for the synthesis of this compound is the Vilsmeier-Haack reaction.[3][6] This reaction introduces a formyl group onto an electron-rich aromatic ring.

Synthesis of this compound[3]

Materials and Reagents:

-

3,5-dimethyl-1-phenyl-1H-pyrazole

-

N,N-dimethylformamide (DMF)

-

Phosphorous oxychloride (POCl₃), freshly distilled

-

Crushed ice

-

Aqueous ethanol

Procedure:

-

In a flask, cool a solution of N,N-dimethylformamide (1.46 g, 20 mmol).

-

With stirring, add freshly distilled phosphorous oxychloride (1.54 g, 10 mmol) to the cold DMF over a period of 30 minutes. This forms the Vilsmeier reagent.

-

Prepare a solution of 3,5-dimethyl-1-phenyl-1H-pyrazole (1.72 g, 10 mmol) in N,N-dimethylformamide (15 ml).

-

Add the pyrazole solution dropwise to the Vilsmeier reagent, ensuring the temperature is maintained between 273–278 K (0–5 °C).

-

After the addition is complete, heat the resulting mixture under reflux for 1 hour.

-

Cool the reaction mixture to room temperature.

-

Pour the cooled mixture into crushed ice with continuous stirring.

-

After 15 minutes, a precipitate will form. Filter the precipitate.

-

Recrystallize the crude product from aqueous ethanol to yield the final product as needles.

The reported yield for this protocol is 69%.[3]

Characterization Techniques

The synthesized compound can be characterized using various spectroscopic and analytical methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the molecular structure by analyzing the chemical shifts and coupling constants of the protons and carbons.[2][7]

-

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule, such as the carbonyl (C=O) stretch of the aldehyde.[8]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.[7]

-

X-ray Crystallography: Single-crystal X-ray diffraction provides detailed information about the three-dimensional arrangement of atoms and the crystal packing.[3]

Visualizations

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the Vilsmeier-Haack synthesis of this compound.

Caption: Vilsmeier-Haack synthesis workflow.

References

- 1. echemi.com [echemi.com]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde | 25016-12-0 [smolecule.com]

- 5. 22042-79-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. derpharmachemica.com [derpharmachemica.com]

Spectroscopic Profile of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the heterocyclic compound 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde (C₁₂H₁₂N₂O, Mol. Wt.: 200.24 g/mol ). This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of pyrazole-based compounds in medicinal chemistry and materials science. The guide details experimental protocols for synthesis and spectroscopic analysis, presents spectral data in organized tables, and includes a visual representation of the analytical workflow.

Introduction

This compound is a versatile synthetic intermediate used in the preparation of a variety of biologically active molecules and functional materials. Accurate and thorough characterization of this compound is crucial for ensuring the integrity of subsequent research and development. This guide compiles and presents its key spectroscopic data, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Vilsmeier-Haack reaction. The following protocol is adapted from established literature.[1]

Materials:

-

3,5-Dimethyl-1-phenyl-1H-pyrazole

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Crushed ice

-

Aqueous ethanol

Procedure:

-

To a cold solution of N,N-dimethylformamide (20 mmol), freshly distilled phosphorus oxychloride (10 mmol) is added dropwise with stirring over a period of 30 minutes, maintaining the temperature between 0-5 °C.

-

A solution of 3,5-dimethyl-1-phenyl-1H-pyrazole (10 mmol) in N,N-dimethylformamide (15 ml) is then added drop-wise to the cold Vilsmeier reagent, ensuring the temperature remains between 0-5 °C.

-

After the addition is complete, the resulting mixture is heated under reflux for 1 hour.

-

The reaction mixture is then cooled to room temperature and poured into a beaker containing crushed ice with continuous stirring.

-

The precipitate that forms is allowed to stand for 15 minutes and then collected by filtration.

-

The crude product is washed with cold water and purified by recrystallization from aqueous ethanol to yield the final product as needles.

Spectroscopic Analysis

The following are general protocols for obtaining the spectral data of pyrazole derivatives.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of the purified compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Standard acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

¹³C NMR Acquisition: Proton-decoupled ¹³C NMR spectra are acquired with a sufficient number of scans. Chemical shifts are reported in ppm relative to the solvent peak.

2.2.2. Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample is mixed with KBr powder and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: The IR spectrum is recorded on an FTIR spectrometer.

-

Data Acquisition: The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

2.2.3. Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent such as methanol or acetonitrile.

-

Instrumentation: Mass spectra are obtained using a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

-

Data Acquisition: The instrument is operated in positive or negative ion mode to detect the molecular ion and characteristic fragment ions.

Spectral Data Presentation

¹H NMR Spectral Data

Solvent: DMSO-d₆ Frequency: 300.135 MHz[2]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.9 | s | 1H | Aldehyde proton (-CHO) |

| ~7.5 - 7.6 | m | 5H | Phenyl protons (Ar-H) |

| ~2.5 | s | 3H | Methyl protons (C3-CH₃) |

| ~2.4 | s | 3H | Methyl protons (C5-CH₃) |

Note: The chemical shifts are estimated based on typical values for similar pyrazole carbaldehydes and the known spectrum of 3,5-dimethyl-1-phenyl-1H-pyrazole.

¹³C NMR Spectral Data

Solvent: CDCl₃ (predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~185 | Aldehyde carbon (C HO) |

| ~152 | Pyrazole carbon (C 5) |

| ~142 | Pyrazole carbon (C 3) |

| ~138 | Phenyl carbon (ipso-C ) |

| ~129 | Phenyl carbons (ortho/para-C H) |

| ~128 | Phenyl carbon (meta-C H) |

| ~125 | Phenyl carbons (ortho/para-C H) |

| ~115 | Pyrazole carbon (C 4) |

| ~14 | Methyl carbon (C5-C H₃) |

| ~12 | Methyl carbon (C3-C H₃) |

Note: The chemical shifts are predicted based on the known spectrum of 3,5-dimethyl-1-phenyl-1H-pyrazole and the expected deshielding effect of the aldehyde group.[3]

Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060 | Medium | C-H stretching (Aromatic) |

| ~2920 | Medium | C-H stretching (Methyl) |

| ~1680 | Strong | C=O stretching (Aldehyde) |

| ~1595 | Strong | C=N stretching (Pyrazole) |

| ~1500 | Strong | C=C stretching (Aromatic) |

| ~1450 | Medium | C-H bending (Methyl) |

| ~760, ~690 | Strong | C-H out-of-plane bending (Phenyl) |

Note: The absorption bands are estimated based on characteristic frequencies for similar pyrazole and aromatic aldehyde compounds.

Mass Spectrometry Data

Ionization Mode: Electrospray Ionization (ESI) - Positive Mode (predicted)

| m/z | Interpretation |

| 201.1 | [M+H]⁺ (Molecular ion + proton) |

| 223.1 | [M+Na]⁺ (Molecular ion + sodium) |

| 173.1 | [M+H-CO]⁺ (Fragment due to loss of CO) |

Note: The m/z values are predicted based on the molecular weight of the compound and common fragmentation patterns.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound, from synthesis to structural elucidation.

Caption: Workflow for the synthesis and spectroscopic characterization of pyrazole derivatives.

References

The Evolving Landscape of Pyrazole-Based Therapeutics: A Technical Guide to the Biological Activity of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities.[1][2][3] This technical guide delves into the biological significance of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde, a key intermediate, and the diverse biological activities of its derivatives, ranging from antimicrobial and anticancer to anti-inflammatory and antioxidant properties. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and visual representations of experimental workflows and signaling pathways to facilitate further research and drug development.

Synthesis of the Core Scaffold

The foundational molecule, this compound, is synthesized via the Vilsmeier-Haack reaction. This reaction involves the formylation of an active hydrogen atom of a substrate, in this case, 3,5-dimethyl-1-phenyl-1H-pyrazole, using a Vilsmeier reagent (a mixture of phosphorus oxychloride and a tertiary amide like N,N-dimethylformamide).[4][5][6]

General Experimental Protocol for Synthesis

To a cooled solution of N,N-dimethylformamide (DMF), freshly distilled phosphorus oxychloride (POCl₃) is added with stirring. A solution of the corresponding hydrazone (e.g., 3-(2-phenylhydrazono)-pentane-2,4-dione) in DMF is then added dropwise while maintaining a low temperature. The resulting mixture is refluxed, cooled, and then poured into crushed ice. The precipitate formed is filtered, washed, and recrystallized to yield the desired pyrazole-4-carbaldehyde.[4][7][8]

Antimicrobial and Antifungal Activity

Derivatives of this compound have demonstrated significant potential as antimicrobial and antifungal agents.[7][9] The introduction of various functional groups onto the pyrazole-4-carbaldehyde core allows for the modulation of their activity against a range of pathogenic bacteria and fungi.

Quantitative Data on Antimicrobial Activity

| Compound ID | Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

| [III]c | Staphylococcus aureus | - | - | [9] |

| [III]e | Escherichia coli | - | - | [9] |

| 4a | Various strains | Moderate Activity | - | [7] |

| 4b | Various strains | Moderate Activity | - | [7] |

| 5a | Various strains | Moderate Activity | - | [7] |

| 5b | Various strains | Moderate Activity | - | [7] |

Note: Specific quantitative data like zone of inhibition and MIC values were not consistently provided in the initial search results for all compounds.

Experimental Protocol for Antimicrobial Screening

The antimicrobial activity of pyrazole derivatives is commonly assessed using the agar well diffusion method. A standardized inoculum of the test microorganism is uniformly spread on a sterile agar plate. Wells are then created in the agar, and a solution of the test compound at a known concentration is added to each well. The plates are incubated, and the diameter of the zone of inhibition around each well is measured. The Minimum Inhibitory Concentration (MIC) is often determined using a serial dilution method.[8]

Anticancer Activity

Numerous derivatives of pyrazole-4-carbaldehyde have been synthesized and evaluated for their anticancer properties against various human cancer cell lines. These compounds often exert their effects through mechanisms such as the inhibition of protein kinases or the induction of apoptosis.[10][11][12]

Quantitative Data on Anticancer Activity

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 4g | Solid tumor and leukemia cell lines | Potent Inhibition | [10] |

| 10e | MCF-7 (Breast adenocarcinoma) | 11 | [11] |

| 2b | XO-harboring tumors | 9.32 ± 0.45 | [13] |

| 2m | XO-harboring tumors | 10.03 ± 0.43 | [13] |

| 43 | MCF7 (Breast cancer) | 0.25 | [12] |

| 22 | MCF7, A549, HeLa, PC3 | 2.82 - 6.28 | [12] |

| 23 | MCF7, A549, HeLa, PC3 | 2.82 - 6.28 | [12] |

| 24 | A549 (Non-small cell lung cancer) | 8.21 | [12] |

| 24 | HCT116 (Colorectal carcinoma) | 19.56 | [12] |

Experimental Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds is frequently determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cells are seeded in 96-well plates and treated with various concentrations of the test compounds. After a specific incubation period, MTT solution is added to each well. The viable cells reduce the yellow MTT to purple formazan crystals, which are then dissolved in a suitable solvent. The absorbance is measured using a microplate reader, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is calculated.

Anti-inflammatory and Antioxidant Activity

The pyrazole nucleus is a well-known pharmacophore in the design of anti-inflammatory agents.[14][15][16] Derivatives of this compound have been investigated for their ability to inhibit inflammatory pathways and scavenge free radicals.

Some pyrazole derivatives have shown remarkable antioxidant effects by inhibiting NADPH oxidase activity, which in turn reduces the formation of superoxide anions and lipid peroxidation.[10]

Quantitative Data on Anti-inflammatory and Antioxidant Activity

| Compound ID | Activity | IC₅₀ (µM) or % Inhibition | Assay | Reference |

| 4a | Platelet ROS Production | ~10 | Thrombin-induced | [10] |

| 4f | Platelet ROS Production | ~10 | Thrombin-induced | [10] |

| 4g | Platelet ROS Production | ~10 | Thrombin-induced | [10] |

| If | PDE4B Inhibition | 1.7 | - | [17] |

| 4g, 4i, 4k | Anti-inflammatory | Maximum Activity | - | [14] |

| Compound 4 | Anti-inflammatory | Better than Diclofenac | Carrageenan-induced paw edema | [15] |

Experimental Protocol for In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

The in vivo anti-inflammatory activity is often evaluated using the carrageenan-induced paw edema model in rats. A solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce inflammation. The test compounds or a standard anti-inflammatory drug are administered orally or intraperitoneally before the carrageenan injection. The paw volume is measured at different time intervals using a plethysmometer, and the percentage of inhibition of edema is calculated.[18]

Proposed Antioxidant Mechanism of Action

Certain pyrazole derivatives exert their antioxidant effects by modulating cellular redox pathways. A key mechanism involves the inhibition of NADPH oxidase, a major source of reactive oxygen species (ROS) in cells. By inhibiting this enzyme, these compounds reduce the production of superoxide anions, which in turn mitigates oxidative stress and subsequent cellular damage, such as lipid peroxidation.[10]

Conclusion

This compound serves as a versatile platform for the development of novel therapeutic agents. The extensive research into its derivatives has revealed a wide array of biological activities, including potent antimicrobial, anticancer, anti-inflammatory, and antioxidant effects. The structure-activity relationship studies of these derivatives continue to provide valuable insights for the design of more effective and selective drugs. This guide provides a foundational understanding of the biological potential of this chemical class, offering researchers and drug development professionals a consolidated resource to inform their future work in this promising area of medicinal chemistry. Further investigation into the precise mechanisms of action and in vivo efficacy of these compounds is warranted to translate these findings into clinical applications.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 4. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijpsr.com [ijpsr.com]

- 6. researchgate.net [researchgate.net]

- 7. jocpr.com [jocpr.com]

- 8. jpsionline.com [jpsionline.com]

- 9. chemmethod.com [chemmethod.com]

- 10. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis, biological evaluation of 3,5-diaryl-4,5-dihydro-1H-pyrazole carbaldehydes as non-purine xanthine oxidase inhibitors: Tracing the anticancer mechanism via xanthine oxidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde is a heterocyclic aromatic aldehyde belonging to the pyrazole class of compounds. Pyrazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antioxidant properties.[1][2] This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential biological activities of this compound, based on available scientific literature. Detailed experimental protocols, structured data tables, and visual diagrams of the synthetic workflow and a representative biological pathway are presented to support further research and development efforts.

Chemical and Physical Properties

This compound is a solid compound with a molecular formula of C₁₂H₁₂N₂O.[3][4] Its structure features a central pyrazole ring substituted with two methyl groups, a phenyl group, and a carbaldehyde group. The physicochemical and crystallographic data for this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₂N₂O | [3][4] |

| Molecular Weight | 200.24 g/mol | [3] |

| Appearance | Needles | [3] |

| Melting Point | 397–399 K | [3] |

| Crystal System | Monoclinic | [3] |

| Space Group | P2₁/c | [3] |

| Dihedral Angle | 68.41 (16)° (between pyrazole and phenyl rings) | [3][4] |

Synthesis

The primary method for the synthesis of this compound is the Vilsmeier-Haack reaction.[3][5] This reaction involves the formylation of an active hydrogen substrate using a Vilsmeier reagent, which is typically a mixture of a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

Experimental Protocol: Vilsmeier-Haack Reaction

The following protocol for the synthesis of this compound is based on the procedure described by Asiri et al. (2012).[3]

Materials:

-

N,N-dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

3,5-dimethyl-1-phenyl-1H-pyrazole

-

Crushed ice

-

Aqueous ethanol

Procedure:

-

To a cold solution of N,N-dimethylformamide (1.46 g, 20 mmol), add freshly distilled phosphorus oxychloride (1.54 g, 10 mmol) with stirring over a period of 30 minutes.

-

Prepare a solution of 3,5-dimethyl-1-phenyl-1H-pyrazole (1.72 g, 10 mmol) in N,N-dimethylformamide (15 ml).

-

Add the pyrazole solution dropwise to the Vilsmeier reagent while maintaining the temperature between 273–278 K.

-

Heat the resulting mixture under reflux for 1 hour.

-

After cooling, pour the reaction mixture into crushed ice with continuous stirring.

-

After 15 minutes, filter the precipitate.

-

Recrystallize the crude product from aqueous ethanol to obtain needles of this compound.

Yield: 69%[3]

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Potential Biological Activities

While specific biological activity data for this compound is limited in the reviewed literature, the broader class of pyrazole and pyrazole-4-carbaldehyde derivatives has been extensively studied and shown to possess a variety of pharmacological properties.

Anticancer Activity

Numerous pyrazole derivatives have demonstrated potent anticancer activities against various cancer cell lines. For instance, certain pyrazole-carbaldehyde derivatives have been investigated as potential PI3 kinase inhibitors for breast cancer treatment, with some compounds showing excellent cytotoxicity against MCF7 cells.[6] Other studies have reported on pyrazole hybrids exhibiting significant inhibitory activity against cancer cell lines such as HCT-116, HepG2, and A549.[7] The anticancer mechanism of some pyrazole derivatives has been linked to the inhibition of enzymes like xanthine oxidase, leading to increased oxidative stress in cancer cells.[8]

Anti-inflammatory Activity

The pyrazole scaffold is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs). Research has shown that various pyrazole-4-carbaldehyde derivatives possess significant anti-inflammatory properties.[9][10] The mechanism of action is often associated with the inhibition of cyclooxygenase (COX) enzymes.

Antimicrobial Activity

Derivatives of pyrazole-4-carbaldehyde have been synthesized and evaluated for their antimicrobial effects.[11][12][13] These compounds have shown activity against a range of bacterial and fungal strains, making them promising candidates for the development of new antimicrobial agents.

Antioxidant Activity

Several studies have explored the antioxidant potential of pyrazole derivatives.[2][14][15] The radical scavenging activity of these compounds is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) method.

The table below summarizes the reported biological activities of some pyrazole-4-carbaldehyde derivatives, highlighting the potential therapeutic applications of this class of compounds.

| Biological Activity | Derivative Class | Key Findings | Reference |

| Anticancer | Pyrazole carbaldehyde derivatives | Potent PI3 kinase inhibitor, cytotoxic against MCF7 breast cancer cells. | [6] |

| Anticancer | 3,5-diaryl-4,5-dihydro-1H-pyrazole carbaldehydes | Potent xanthine oxidase inhibitors with anticancer activity. | [8] |

| Anti-inflammatory | 1,3,4-trisubstituted pyrazole derivatives | Excellent anti-inflammatory activity in carrageenan-induced rat paw edema model. | [9] |

| Antimicrobial | Functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes | Pronounced effect on strains of S. aureus, E. coli, and Candida. | [11] |

| Antioxidant | N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives | Significant DPPH radical scavenging activity. | [14] |

Representative Signaling Pathway

The anti-inflammatory effects of many pyrazole-containing compounds are attributed to their inhibition of the cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade. A simplified representation of this pathway is shown below. It is important to note that this is a generalized pathway and the specific interactions of this compound have not been elucidated.

Caption: Generalized inflammatory pathway potentially targeted by pyrazole derivatives.

Conclusion

This compound is a readily synthesizable compound with a well-characterized structure. While direct biological data for this specific molecule is not extensively available in the current literature, the broader family of pyrazole-4-carbaldehyde derivatives exhibits a remarkable range of pharmacological activities. This suggests that this compound holds potential as a scaffold for the development of novel therapeutic agents. Further investigation into its specific biological effects through in vitro and in vivo screening is warranted to fully elucidate its potential in drug discovery and development. This technical guide serves as a foundational resource for researchers embarking on the further exploration of this promising compound.

References

- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 2. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Design, synthesis, biological evaluation of 3,5-diaryl-4,5-dihydro-1H-pyrazole carbaldehydes as non-purine xanthine oxidase inhibitors: Tracing the anticancer mechanism via xanthine oxidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. biointerfaceresearch.com [biointerfaceresearch.com]

- 12. jocpr.com [jocpr.com]

- 13. jpsionline.com [jpsionline.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde, a valuable building block in medicinal chemistry and materials science. The document details the prevalent synthetic methodology, offers a step-by-step experimental protocol, and presents key quantitative data for this compound.

Core Synthesis Pathway: The Vilsmeier-Haack Reaction

The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction.[1][2] This reaction facilitates the formylation of electron-rich aromatic and heteroaromatic compounds.[1][3] In this specific synthesis, 3,5-Dimethyl-1-phenyl-1H-pyrazole is treated with a Vilsmeier reagent, which is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃).[2][4] The electrophilic Vilsmeier reagent then attacks the electron-rich C4 position of the pyrazole ring, leading to the formation of an iminium ion intermediate, which is subsequently hydrolyzed to yield the target aldehyde.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₂N₂O | [6][7] |

| Molecular Weight | 200.24 g/mol | [7][8] |

| Appearance | Beige to buff powder | [7] |

| Melting Point | 124-126 °C (397–399 K) | [7][8] |

| Boiling Point | 337.96°C (estimated) | [7] |

| Density | 1.1131 g/cm³ | [7] |

| Water Solubility | 23.1 µg/mL | [7] |

| XLogP3 | 2.3 | [7] |

Table 2: Crystallographic Data

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [8] |

| Space Group | P2₁/c | [8] |

| a | 6.6264 (4) Å | [8] |

| b | 6.7497 (4) Å | [8] |

| c | 22.6203 (12) Å | [8] |

| β | 94.785 (5)° | [8] |

| Volume | 1008.19 (10) ų | [8] |

| Z | 4 | [8] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the Vilsmeier-Haack reaction mechanism and the experimental workflow for the synthesis.

References

- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 3. youtube.com [youtube.com]

- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PubChemLite - this compound (C12H12N2O) [pubchemlite.lcsb.uni.lu]

- 7. echemi.com [echemi.com]

- 8. This compound - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

The Versatile Intermediate: 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde in Synthetic Chemistry and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde is a pivotal chemical intermediate, recognized for its utility in the synthesis of a diverse array of heterocyclic compounds. Its stable pyrazole core, coupled with a reactive aldehyde functional group, makes it a valuable building block for the development of novel molecules with significant biological activities. This document provides detailed application notes and experimental protocols for the use of this intermediate in various synthetic transformations, and explores the mechanisms of action of its derivatives in key signaling pathways.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| Molecular Formula | C₁₂H₁₂N₂O |

| Molecular Weight | 200.24 g/mol |

| Appearance | Beige to buff powder |

| Melting Point | 128 °C |

| Boiling Point | 337.96 °C (estimated) |

| CAS Number | 22042-79-1 |

Applications in Organic Synthesis

This compound serves as a versatile precursor in a variety of important organic reactions, leading to the formation of compounds with potential therapeutic applications.

Knoevenagel Condensation

The aldehyde functionality readily undergoes Knoevenagel condensation with active methylene compounds, such as malononitrile, to yield substituted alkenes. These products are valuable intermediates for the synthesis of more complex heterocyclic systems.

Synthesis of Schiff Bases

Reaction with primary amines leads to the formation of Schiff bases (imines). This reaction is fundamental in the synthesis of various biologically active molecules, including potential antimicrobial and anticancer agents.

Chalcone Synthesis

Through Claisen-Schmidt condensation with acetophenones, this pyrazole carbaldehyde is converted into chalcones. Pyrazole-containing chalcones are a well-known class of compounds with a broad spectrum of biological activities, including anti-inflammatory and anticancer properties.

Multicomponent Reactions

This intermediate can be employed in multicomponent reactions to construct complex molecular architectures in a single step. For instance, it has been used in the synthesis of fluorescent boron complexes.

Synthesis of Pyrazolopyrimidines

Derivatives of this compound can be used to synthesize pyrazolo[3,4-d]pyrimidines, which are recognized as purine analogs and have shown potential as anticancer and anti-inflammatory agents.

Experimental Protocols

Protocol 1: Synthesis of this compound[1]

This protocol describes the Vilsmeier-Haack formylation of 1,3-dimethyl-5-phenyl-1H-pyrazole.

Materials:

-

N,N-Dimethylformamide (DMF)

-

Phosphorous oxychloride (POCl₃)

-

3,5-Dimethyl-1-phenyl-1H-pyrazole

-

Crushed ice

-

Aqueous ethanol

Procedure:

-

To a cold solution of N,N-dimethylformamide (1.46 g, 20 mmol), add freshly distilled phosphorous oxychloride (1.54 g, 10 mmol) with stirring over a period of 30 minutes.

-

Prepare a solution of 3,5-dimethyl-1-phenyl-1H-pyrazole (1.72 g, 10 mmol) in N,N-dimethylformamide (15 ml).

-

Add the pyrazole solution dropwise to the cold DMF/POCl₃ mixture while maintaining the temperature between 273–278 K.

-

After the addition is complete, heat the resulting mixture under reflux for 1 hour.

-

Cool the reaction mixture and pour it with continuous stirring into crushed ice.

-

After 15 minutes, filter the precipitate.

-

Recrystallize the crude product from aqueous ethanol to obtain needles of this compound.

-

Yield: 69%

-

Melting Point: 397–399 K

Protocol 2: Knoevenagel Condensation with Malononitrile

Materials:

-

This compound

-

Malononitrile

-

Ammonium carbonate

-

Ethanol-water (1:1) mixture

Procedure:

-

In a 50 mL round bottom flask, take this compound (1 mmol) and malononitrile (1 mmol) in 10 ml of an ethanol-water (1:1) mixture.

-

Stir the mixture for 3-5 minutes to ensure proper mixing.

-

Add ammonium carbonate (20 mol %) to the reaction mixture.

-

Stir the resulting mixture at reflux temperature for 10-20 minutes, monitoring the reaction progress by TLC.

-

After completion of the reaction, allow the mixture to cool to room temperature.

-

Filter the precipitate, wash with water, and dry to obtain the product.

Quantitative Data for Knoevenagel Condensation Products:

| Entry | R in Pyrazole Aldehyde | Time (min) | Yield (%) |

| 1 | 1,3-diphenyl | 10 | 92 |

| 2 | 1-phenyl-3-(4-bromophenyl) | 10 | 91 |

| 3 | 1-phenyl-3-(4-chlorophenyl) | 12 | 80 |

| 4 | 1-phenyl-3-(4-methoxyphenyl) | 15 | 90 |

Protocol 3: Synthesis of Pyrazole-based Chalcones[2]

This protocol outlines the Claisen-Schmidt condensation for the synthesis of chalcones.

Materials:

-

Substituted 1,3-diphenyl-1H-pyrazole-4-carbaldehydes (1 mmol)

-

Substituted acetophenones (1 mmol)

-

Polyethylene glycol (PEG-400)

-

Sodium hydroxide solution (20%)

-

Ice-cold water

Procedure:

-

Dissolve an equimolar mixture of the substituted 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (1 mmol) and a substituted acetophenone (1 mmol) in a minimum amount of PEG-400 (10 ml).

-

Slowly add 1 ml of 20% sodium hydroxide solution to the mixture.

-

Stir the reaction mixture at room temperature for 2-3 hours using a magnetic stirrer.

-

Monitor the completion of the reaction by TLC.

-

Pour the reaction mixture slowly into ice-cold water with constant stirring to precipitate the product.

-

Filter, wash, and dry the precipitate to obtain the chalcone.

Biological Activities and Signaling Pathways

Derivatives of this compound have demonstrated a range of biological activities, primarily as anticancer and anti-inflammatory agents. The mechanisms often involve the modulation of key signaling pathways.

Anticancer Activity

1. Xanthine Oxidase (XO) Inhibition: Certain pyrazole derivatives act as inhibitors of xanthine oxidase, an enzyme that plays a role in purine metabolism and the production of reactive oxygen species (ROS).[1][2] Inhibition of XO can lead to increased oxidative stress within cancer cells, inducing apoptosis and halting cell cycle progression.[2]

Caption: Inhibition of Xanthine Oxidase by Pyrazole Derivatives.

2. EGFR/VEGFR-2 Dual Inhibition: Some fused pyrazole derivatives have been identified as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[3] Both EGFR and VEGFR-2 are key tyrosine kinases involved in tumor cell proliferation, survival, and angiogenesis. Dual inhibition can lead to a synergistic anticancer effect.[3]

Caption: Dual Inhibition of EGFR and VEGFR-2 by Fused Pyrazole Derivatives.

Anti-inflammatory Activity

TNF-α and IL-1β Inhibition: Pyrazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). These cytokines are central mediators of the inflammatory response.

Caption: Inhibition of Pro-inflammatory Cytokine Production by Pyrazole Derivatives.

Conclusion

This compound is a highly valuable and versatile intermediate in medicinal chemistry and organic synthesis. Its utility in constructing a wide range of heterocyclic compounds with potent biological activities underscores its importance in drug discovery and development. The provided protocols and mechanistic insights offer a foundation for researchers to explore the full potential of this key building block in creating novel therapeutic agents.

References

- 1. Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, biological evaluation of 3,5-diaryl-4,5-dihydro-1H-pyrazole carbaldehydes as non-purine xanthine oxidase inhibitors: Tracing the anticancer mechanism via xanthine oxidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

Application Notes and Protocols: 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde is a versatile heterocyclic aldehyde that serves as a crucial building block in organic synthesis. Its pyrazole core, a privileged scaffold in medicinal chemistry, imparts a range of biological activities to its derivatives. This document provides detailed application notes and experimental protocols for the synthesis and derivatization of this compound, as well as methods for evaluating the biological potential of its derivatives. The information is intended to guide researchers in leveraging this valuable intermediate for the development of novel compounds with therapeutic potential.

Synthetic Applications

This compound is a key starting material for a variety of organic transformations, primarily utilizing the reactivity of its aldehyde functional group. These reactions allow for the construction of diverse molecular architectures with potential applications in drug discovery and materials science.

Synthesis of this compound via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is the most common and efficient method for the synthesis of this compound.[1] This reaction involves the formylation of an electron-rich aromatic ring, in this case, 3,5-dimethyl-1-phenyl-1H-pyrazole, using a Vilsmeier reagent, which is typically a mixture of a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

Experimental Protocol:

-

In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF) (20 mmol) to 0 °C in an ice bath.

-

Slowly add freshly distilled phosphorus oxychloride (POCl₃) (10 mmol) dropwise to the cold DMF with continuous stirring over a period of 30 minutes. This mixture constitutes the Vilsmeier reagent.

-

Prepare a solution of 3,5-dimethyl-1-phenyl-1H-pyrazole (10 mmol) in DMF (15 ml).

-

Add the pyrazole solution dropwise to the freshly prepared Vilsmeier reagent, maintaining the temperature between 0-5 °C (273–278 K).[1]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for 1 hour.[1]

-

Cool the reaction mixture to room temperature and pour it slowly into crushed ice with vigorous stirring.

-

A precipitate will form. Allow the mixture to stand for 15 minutes to ensure complete precipitation.[1]

-

Filter the precipitate, wash it thoroughly with cold water, and dry it.

-

Recrystallize the crude product from aqueous ethanol to obtain pure this compound as needles.[1]

Quantitative Data:

| Product | Starting Material | Reagents | Reaction Time | Temperature | Yield | Melting Point | Reference |

| This compound | 3,5-dimethyl-1-phenyl-1H-pyrazole | DMF, POCl₃ | 1 hour (reflux) | 0-5 °C (addition), Reflux | 69% | 124-126 °C (397–399 K) | [1] |

Synthesis of Chalcones via Claisen-Schmidt Condensation